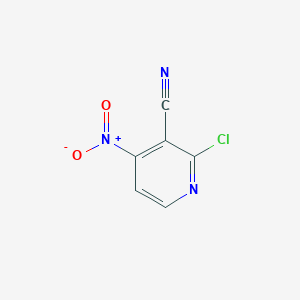

2-Chloro-4-nitronicotinonitrile

説明

2-クロロ-4-ニトロニコチノニトリルは、分子式 C6H2ClN3O2 を持つ有機化合物です。これは、ピリジン環に塩素原子とニトロ基が結合したニコチノニトリルの誘導体です。

特性

分子式 |

C6H2ClN3O2 |

|---|---|

分子量 |

183.55 g/mol |

IUPAC名 |

2-chloro-4-nitropyridine-3-carbonitrile |

InChI |

InChI=1S/C6H2ClN3O2/c7-6-4(3-8)5(10(11)12)1-2-9-6/h1-2H |

InChIキー |

SPIMNAHBIYDYJO-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])C#N)Cl |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

2-クロロ-4-ニトロニコチノニトリルの合成は、通常、2-クロロニコチノニトリルのニトロ化によって行われます。このプロセスは、濃硝酸と硫酸の混合物を低温で使用して、ピリジン環の所望の位置にニトロ基を導入することができます。

工業生産方法

2-クロロ-4-ニトロニコチノニトリルの工業生産には、同様のニトロ化プロセスが、より大規模で行われることがあります。反応条件は、製品の高収率と純度を確保するために最適化されます。連続フロー反応器と高度な精製技術を使用すると、生産プロセスの効率を向上させることができます。

化学反応の分析

反応の種類

2-クロロ-4-ニトロニコチノニトリルは、次のような様々な化学反応を起こします。

還元: ニトロ基は、パラジウム炭素などの触媒の存在下で、水素ガスなどの還元剤を用いてアミノ基に還元することができます。

置換: 塩素原子は、適切な条件下で、アミンやチオールなどの求核剤によって置換することができます。

一般的な試薬と条件

還元: 水素ガス、パラジウム炭素触媒。

置換: アミン、チオール、その他の求核剤。

生成される主な生成物

還元: 2-クロロ-4-アミノニコチノニトリル。

置換: 使用される求核剤に応じて、様々な置換誘導体。

科学的研究の応用

2-クロロ-4-ニトロニコチノニトリルは、科学研究で様々な用途があります。

化学: より複雑な有機化合物の合成における中間体として使用されます。

生物学: この化合物は、その構造的特徴により、酵素阻害や受容体結合に関する研究に使用することができます。

工業: 染料、農薬、その他の工業化学品の製造に使用されます。

作用機序

2-クロロ-4-ニトロニコチノニトリルの作用機序は、特定の分子標的との相互作用を含みます。ニトロ基は酸化還元反応に関与し、塩素原子は求電子置換反応に関与することができます。これらの相互作用は、酵素や受容体の活性を調節し、様々な生物学的効果をもたらす可能性があります。

類似化合物との比較

類似化合物

- 2-クロロ-4-ニトロフェノール

- 2-クロロ-5-ニトロフェノール

- 4-クロロ-2-ニトロフェノール

- 2,6-ジクロロ-4-ニトロフェノール

独自性

2-クロロ-4-ニトロニコチノニトリルは、ピリジン環における特定の置換パターンにより、独特の化学的および生物学的特性を有しています。ニトロ基と塩素原子の組み合わせにより、様々な合成用途に適した汎用性の高い中間体となっています。

生物活性

2-Chloro-4-nitronicotinonitrile (2C4N) is a compound of significant interest in the field of medicinal chemistry and environmental science due to its diverse biological activities and potential applications. This article aims to summarize the biological activity of 2C4N, focusing on its pharmacological properties, mechanisms of action, and biodegradation pathways. The information is derived from various scholarly articles, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group, a nitro group, and a nitrile functional group attached to a nicotinic structure. This unique arrangement contributes to its reactivity and biological activity.

Molecular Formula

- Molecular Formula : C₇H₄ClN₃O₂

Physical Properties

- Melting Point : Data not specified in the available literature.

- Solubility : Soluble in organic solvents; limited data on aqueous solubility.

Antimicrobial Activity

Research indicates that compounds similar to 2C4N exhibit antimicrobial properties. For instance, studies on related nitroaromatic compounds have shown efficacy against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Properties

2C4N has been investigated for its potential as an antiviral agent. A study highlighted its ability to inhibit viral replication in vitro, suggesting that it could serve as a lead compound for developing antiviral therapies against immunodeficiency diseases .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 2C4N have been evaluated in several cancer cell lines. Reports suggest that it induces apoptosis through the activation of caspase pathways, leading to cell death in malignant cells. This property positions 2C4N as a candidate for further development in cancer therapeutics.

Table 1: Summary of Biological Activities

Biodegradation Studies

The environmental impact of 2C4N is crucial for assessing its safety and sustainability. Studies have shown that certain bacteria can degrade 2C4N through specific metabolic pathways.

Microbial Degradation Pathways

Research has identified several bacterial strains capable of degrading nitroaromatic compounds, including 2C4N. For example, Burkholderia sp. RKJ 800 demonstrated the ability to utilize chloronitrophenols as carbon sources, highlighting their potential for bioremediation applications .

Case Study: Burkholderia sp. RKJ 800

- Isolation : Strain RKJ 800 was isolated from pesticide-contaminated soil.

- Degradation Pathway : The strain degrades 2C4N via hydroquinone pathways.

- Metabolites : Major metabolites include chlorohydroquinone (CHQ) and hydroquinone (HQ), which are further processed by microbial enzymes .

Table 2: Microbial Strains Capable of Degrading 2C4N

| Microbial Strain | Degradation Pathway | Key Metabolites |

|---|---|---|

| Burkholderia sp. RKJ 800 | Hydroquinone pathway | CHQ, HQ |

| Arthrobacter nitrophenolicus SJCon | Reductive dehalogenation | CHQ |

| Rhodococcus imtechensis RKJ300 | Hydroquinone pathway | HQ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。